molecular formula C7H10BClN2O2 B14082561 (4-Chloro-2-propylpyrimidin-5-yl)boronic acid

(4-Chloro-2-propylpyrimidin-5-yl)boronic acid

Cat. No.: B14082561
M. Wt: 200.43 g/mol
InChI Key: INORNGFEUGYUBS-UHFFFAOYSA-N
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Description

(4-Chloro-2-propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H10BClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-propylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-propylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-2-propylpyrimidin-5-yl)boronic acid primarily involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable complexes . This property is exploited in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Uniqueness: (4-Chloro-2-propylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its propyl group provides steric hindrance, influencing the outcome of various transformations.

Properties

Molecular Formula

C7H10BClN2O2

Molecular Weight

200.43 g/mol

IUPAC Name

(4-chloro-2-propylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H10BClN2O2/c1-2-3-6-10-4-5(8(12)13)7(9)11-6/h4,12-13H,2-3H2,1H3

InChI Key

INORNGFEUGYUBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)CCC)(O)O

Origin of Product

United States

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